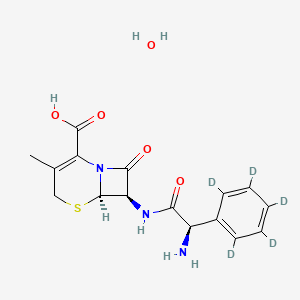
Cephalexin-d5 (monohydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cephalexin-d5 (monohydrate) is a deuterium-labeled derivative of Cephalexin monohydrate, a first-generation cephalosporin antibiotic. Cephalexin monohydrate is known for its effectiveness against gram-positive and some gram-negative bacteria by disrupting the growth of the bacterial cell wall . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of cephalexin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cephalexin-d5 (monohydrate) involves the incorporation of deuterium into the Cephalexin monohydrate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Cephalexin-d5 (monohydrate) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is designed to be efficient and cost-effective while maintaining the integrity of the deuterium labeling .
Análisis De Reacciones Químicas
Types of Reactions
Cephalexin-d5 (monohydrate) undergoes various chemical reactions, including:
Reduction: Typically involves reducing agents like sodium borohydride (NaBH₄) to study the reduction pathways.
Substitution: Involves the replacement of functional groups within the molecule, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), metal ions (FeCl₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of various degradation products, while substitution reactions can result in modified cephalexin derivatives .
Aplicaciones Científicas De Investigación
Cephalexin-d5 (monohydrate) is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of cephalexin in the body.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites of cephalexin.
Drug Development: Used in the development of new cephalosporin antibiotics by providing insights into the drug’s behavior in biological systems.
Analytical Chemistry: Employed in various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for the quantification and analysis of cephalexin.
Mecanismo De Acción
Cephalexin-d5 (monohydrate) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death . The molecular targets involved in this process are the PBPs, which are essential for bacterial cell wall biosynthesis .
Comparación Con Compuestos Similares
Cephalexin-d5 (monohydrate) is compared with other similar compounds such as:
Cefadroxil: Known for its higher area under the curve (AUC) compared to cephalexin, indicating a longer duration of action.
Cephradine: Similar in structure and function but with different clinical applications and pharmacokinetic profiles.
The uniqueness of Cephalexin-d5 (monohydrate) lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies by allowing precise tracking and quantification of the compound in biological systems .
Propiedades
Fórmula molecular |
C16H19N3O5S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D,6D; |
Clave InChI |
AVGYWQBCYZHHPN-PAOGAYKBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H].O |
SMILES canónico |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















